1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol
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Overview
Description
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol is an organic compound with a complex structure that includes a diethylamino group, a methoxyphenoxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with diethylamine. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or methoxyphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Diethylamino)-3-(4-hydroxyphenoxy)propan-2-ol
- 1-(Diethylamino)-3-(4-chlorophenoxy)propan-2-ol
- 1-(Diethylamino)-3-(4-nitrophenoxy)propan-2-ol
Comparison: Compared to its analogs, 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to cross biological membranes, making it more effective in certain applications.
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(diethylamino)-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-4-15(5-2)10-12(16)11-18-14-8-6-13(17-3)7-9-14/h6-9,12,16H,4-5,10-11H2,1-3H3 |
InChI Key |
AFHIPGDASBQREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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